molecular formula C15H21NO4 B017452 (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine CAS No. 122076-80-6

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

Cat. No.: B017452
CAS No.: 122076-80-6
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-DGCLKSJQSA-N
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Description

®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and an amino acid moiety. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid typically involves several steps, starting from readily available starting materials. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert ketones to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical research.

Medicine

In medicine, ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid has potential as a pharmaceutical intermediate. Its chiral nature can be exploited to develop drugs with specific enantiomeric forms, which can have different biological activities and therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid include:

  • (S)-2-[(S)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
  • ®-2-[®-1-Methoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
  • ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]butanoic acid

Uniqueness

What sets ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid apart from these similar compounds is its specific combination of functional groups and its chiral configuration. This unique structure allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that can be exploited in various applications.

Properties

IUPAC Name

(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWXEQZZZHLDM-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432332
Record name (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122076-80-6
Record name (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

There was dissolved 0.20 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 11.0 ml of 1% (v/v) H2SO4 -EtOH, to which 0.05 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction and the ethanol solution was neutralized with sodium hydroxide, followed by distillation of the solvent under reduced pressure. The residue was dissolved in water and extracted with dichloromethane, the organic layer being concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.152 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

There was dissolved 0.4 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 8.0 ml of 1.6% (v/v) H2SO4 -AcOH, to which 0.1 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction, to which 2.5 ml of 1N NaOH solution was added and the resultant was concentrated under reduced pressure. After the residue was dissolved in water, the solution was adjusted to pH 3.0 and extracted with dichloromethane, the organic layer being washed with a saturated sodium chloride solution and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.25 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
H2SO4 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
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(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Reactant of Route 6
Reactant of Route 6
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

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